molecular formula C22H18ClNO4S B11643920 (5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11643920
M. Wt: 427.9 g/mol
InChI Key: TZOYGSLWTVMGGD-MOSHPQCFSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorobenzyl group, and an ethoxy-prop-2-yn-1-yloxy benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed by the condensation of an aldehyde with a suitable precursor.

    Ethoxy-prop-2-yn-1-yloxy Substitution: The final step involves the substitution of the ethoxy-prop-2-yn-1-yloxy group onto the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to modulate biological pathways and target specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone share the thiazolidinedione core structure but differ in their substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties but different functional groups.

Uniqueness

The uniqueness of (5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClNO4S

Molecular Weight

427.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H18ClNO4S/c1-3-11-28-18-10-7-16(12-19(18)27-4-2)13-20-21(25)24(22(26)29-20)14-15-5-8-17(23)9-6-15/h1,5-10,12-13H,4,11,14H2,2H3/b20-13-

InChI Key

TZOYGSLWTVMGGD-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC#C

Origin of Product

United States

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